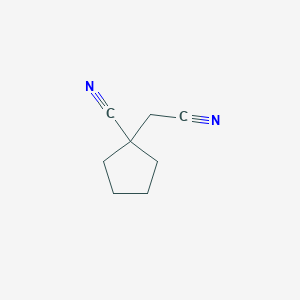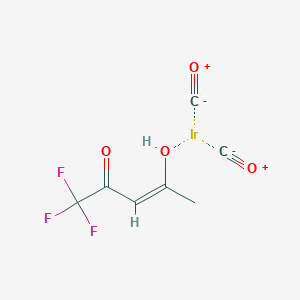![molecular formula C21H23ClN6O9 B13736609 2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate CAS No. 21429-42-5](/img/structure/B13736609.png)
2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate is a complex organic compound with the molecular formula C21H23ClN6O9 and a molecular weight of 538.9 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate involves multiple steps. The process typically starts with the nitration of 2-chloro-4,6-dinitrophenylamine, followed by diazotization and coupling with 5-acetamido-2-methoxyaniline. The final step involves the reaction with 2-hydroxyethylamine to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and reaction time are meticulously monitored to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and azo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Nitro and azo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
作用機序
The mechanism of action of 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
- 2,2’-[[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]imino]diethyl diacetate
- 2-[ 5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate
Uniqueness
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate is unique due to its specific structural features, such as the presence of both acetamido and azo groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring stable and vibrant dyes .
特性
CAS番号 |
21429-42-5 |
|---|---|
分子式 |
C21H23ClN6O9 |
分子量 |
538.9 g/mol |
IUPAC名 |
2-[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-2-methoxyanilino]ethyl acetate |
InChI |
InChI=1S/C21H23ClN6O9/c1-12(30)23-16-10-18(26(4-6-29)5-7-37-13(2)31)20(36-3)11-17(16)24-25-21-15(22)8-14(27(32)33)9-19(21)28(34)35/h8-11,29H,4-7H2,1-3H3,(H,23,30) |
InChIキー |
PTFFWQCVPCXSOG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


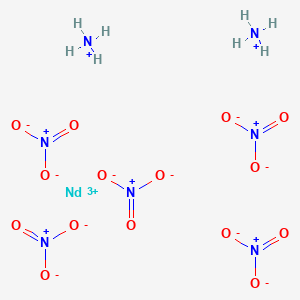
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)

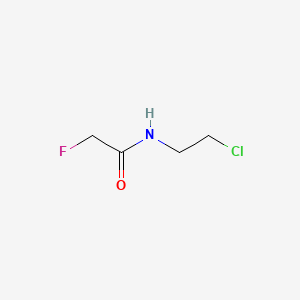

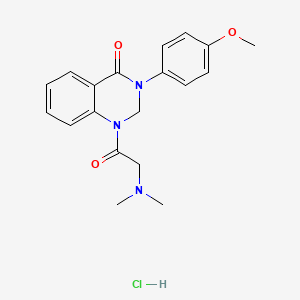

![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

